![molecular formula C22H16Cl2N4O4 B2827261 (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-95-2](/img/structure/B2827261.png)

(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

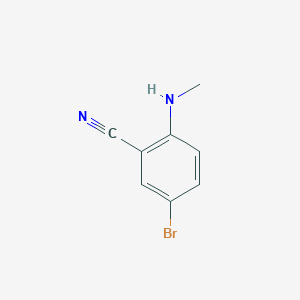

Descripción

Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and studied for their potential anticancer properties . These compounds contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Synthesis Analysis

The synthesis of these compounds often involves the use of microwave techniques . The chemical structures of the synthesized compounds are typically characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using 1H and 13C NMR spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of key intermediates with different reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

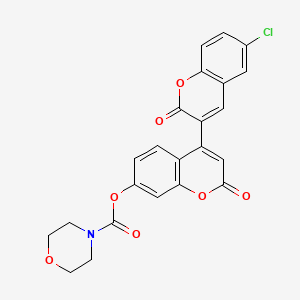

Synthesis and Biological Evaluation

The compound has been used in the synthesis and biological evaluation of certain derivatives. For example, the carbodiimides derived from similar compounds have shown cytotoxicity against lung cancer cell lines, demonstrating potential applications in cancer research (Hu et al., 2010).

Chemical Synthesis and Structural Analysis

In another study, the compound was involved in the synthesis of thiazolopyrimidine derivatives. These compounds' structures were confirmed using various analytical methods, highlighting the role of the compound in chemical synthesis and structural analysis (Mohamed, 2021).

Tautomerism and Isomerism Studies

The compound has also been used in studies exploring tautomerism and Z-E isomerism, providing insights into the chemical behavior of related nitrogen bridgehead compounds (Tóth et al., 1983).

Synthesis of Novel Derivatives

Further research includes the synthesis of novel derivatives such as ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, showing the compound's versatility in generating new chemical entities (Marjani & Khalafy, 2010).

Application in Pharmacological Research

In pharmacological research, derivatives of this compound have been synthesized and evaluated for their cardiotonic activity, demonstrating its potential in developing new cardiac medications (Dorigo et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is over-expressed in response to the release of several pro-inflammatory mediators . It is responsible for the production of prostaglandins (PGs) in pathological conditions .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . The inhibition of COX-2 prevents the biosynthesis of PGs, particularly PGE2, which are known to increase pain and tissue blood flow . This results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX-2 by the compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of PGs from arachidonic acid. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to PGH2, the precursor of various types of PGs .

Result of Action

The result of the compound’s action is a decrease in the production of PGs, particularly PGE2 . This leads to a reduction in inflammation and pain, as PGs are known to increase these symptoms . Therefore, the compound could potentially be used as an anti-inflammatory and analgesic agent .

Propiedades

IUPAC Name |

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-10-12(23)7-8-16(13)24/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFWERCXAVOQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827186.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)